(R)-2-N-Boc-hexane-1,2-diamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H24N2O2 |
|---|---|
Molecular Weight |
216.32 g/mol |
IUPAC Name |
tert-butyl N-[(2R)-1-aminohexan-2-yl]carbamate |
InChI |
InChI=1S/C11H24N2O2/c1-5-6-7-9(8-12)13-10(14)15-11(2,3)4/h9H,5-8,12H2,1-4H3,(H,13,14)/t9-/m1/s1 |
InChI Key |
WTRFQXAZKVGHBD-SECBINFHSA-N |
Isomeric SMILES |
CCCC[C@H](CN)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCCCC(CN)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Synthetic Methodologies for R 2 N Boc Hexane 1,2 Diamine
Asymmetric Synthesis of Chiral Hexane-1,2-diamine (B1336675) Precursors
The cornerstone of synthesizing (R)-2-N-Boc-hexane-1,2-diamine is the efficient and stereocontrolled construction of its precursor, (R)-hexane-1,2-diamine. The development of methods to produce enantioenriched 1,2-diamines has been a significant area of research, driven by their importance as chiral auxiliaries, ligands, and organocatalysts. rsc.org
Enantioselective Routes to Aliphatic 1,2-Diamines
The asymmetric synthesis of 1,2-diamines can be broadly approached through several catalytic strategies, including C-N, C-C, and C-H bond-forming reactions. rsc.org Key methods applicable to aliphatic diamines like hexane-1,2-diamine include the diamination of alkenes, the ring-opening of aziridines, and the hydroamination of allylic amines. rsc.orgnih.gov
Catalytic asymmetric diamination of C-C double bonds is one of the most direct methods for accessing enantioenriched 1,2-diamines. rsc.org This can be achieved through various catalytic systems, including those based on palladium, iodine, or copper. rsc.orgorganic-chemistry.org For instance, rhodium-catalyzed aziridination of a terminal alkene like 1-hexene, followed by nucleophilic ring-opening with an amine source, can provide access to the desired 1,2-diamine structure. organic-chemistry.org
Another powerful strategy is the asymmetric hydroamination of alkenes. nih.gov A copper-catalyzed hydroamination of γ-substituted allylic amines has been shown to produce enantioenriched 1,2-diamines with high levels of regio- and enantioselectivity. nih.gov This method is advantageous as it can differentiate the two amine groups in the product and tolerates a wide range of functional groups. nih.gov Similarly, rhodium-catalyzed hydroamination of allylic amines serves as an atom-economical route to unsymmetrical vicinal diamines. nih.gov
The catalytic aminolysis of meso-aziridines is also a highly efficient strategy for obtaining chiral 1,2-diamines. rsc.org This desymmetrization can be catalyzed by chiral Lewis or Brønsted acids, with trimethylsilyl (B98337) azide (B81097) often used as the nitrogen source to yield a β-azido amine, which can then be reduced to the diamine. rsc.org
Chiral Pool Approaches and Derivatization Strategies for Hexane-1,2-diamine
The chiral pool, comprising readily available, enantiopure natural products like amino acids, sugars, and terpenes, offers an alternative and efficient pathway for synthesis. wikipedia.org This approach leverages the pre-existing chirality of the starting material, which is preserved throughout the reaction sequence. wikipedia.org For the synthesis of (R)-hexane-1,2-diamine, a plausible chiral pool starting material would be an L-amino acid (which typically has the S-configuration, but can be converted to the desired R-configuration precursor).
For example, L-norleucine, an amino acid with a linear six-carbon chain, could serve as a precursor. The synthesis would involve the reduction of the carboxylic acid functionality to a primary alcohol, yielding (S)-2-amino-1-hexanol. The hydroxyl group could then be converted into a leaving group (e.g., a tosylate or mesylate) and subsequently displaced by an azide ion (SN2 reaction), which inverts the stereocenter to the R-configuration. Finally, reduction of the azide group would yield the target (R)-hexane-1,2-diamine.
Diastereoselective Synthesis Utilizing External Chiral Auxiliaries
Diastereoselective synthesis employs a temporary chiral auxiliary to control the stereochemical outcome of a reaction. One of the most effective methods involves the use of N-tert-butanesulfinamide, often called Ellman's auxiliary. osi.lv This approach is highly valuable for preparing chiral amines with multiple stereogenic centers. osi.lv
In a typical sequence for a 1,2-diamine, a keto-amine precursor could be condensed with (R)- or (S)-tert-butanesulfinamide to form an N-sulfinylketimine. The subsequent diastereoselective reduction of the imine, directed by the chiral auxiliary, establishes the new stereocenter. The auxiliary can then be cleaved under acidic conditions to reveal the chiral primary amine. While this method is well-established for 1,3-diamines, the principles can be adapted for 1,2-diamine synthesis. osi.lv Another strategy involves the asymmetric lithiation of an imidazolidine (B613845) (derived from a diamine) using sec-butyllithium (B1581126) and (-)-sparteine (B7772259) as a chiral ligand, followed by reaction with an electrophile to create substituted chiral diamines with high optical purity. nih.gov
Regioselective Monoprotection Strategies for Symmetrical and Unsymmetrical 1,2-Diamines
Once the chiral (R)-hexane-1,2-diamine precursor is obtained, the next critical step is the regioselective installation of a single Boc group. This is a significant challenge, especially with symmetrical diamines, as the protecting agent, di-tert-butyl dicarbonate (B1257347) (Boc₂O), cannot distinguish between the two chemically identical amino groups. sigmaaldrich.comsigmaaldrich.com Uncontrolled reactions typically lead to a mixture of the unreacted diamine, the desired mono-protected product, and the di-protected byproduct, necessitating difficult purification. scielo.org.mxscielo.org.mx
Established Protocols for Selective N-Boc Functionalization of Diamines
A widely used and effective method for achieving mono-protection involves the transient differentiation of the two amino groups by protonation. researchgate.net By treating the diamine with one equivalent of an acid, a mono-ammonium salt is formed. scielo.org.mxresearchgate.net In this state, the free, unprotonated amino group remains nucleophilic and can react selectively with Boc₂O, while the protonated ammonium (B1175870) group is unreactive. researchgate.net
A practical "one-pot" procedure based on this principle has been developed where chlorotrimethylsilane (B32843) (Me₃SiCl) or thionyl chloride (SOCl₂) is used to generate a single equivalent of HCl in situ in methanol. scielo.org.mxscielo.org.mx This avoids the use of hazardous compressed HCl gas. scielo.org.mx After the mono-protonation, Boc₂O is added, leading to the selective formation of the mono-Boc-protected diamine in good yields. scielo.org.mxscielo.org.mx This method has been successfully applied to a range of aliphatic diamines. scielo.org.mx
| Diamine Substrate | Acid Source | Solvent | Yield of Mono-Boc Product |
|---|---|---|---|
| (1R,2R)-Cyclohexane-1,2-diamine | Me₃SiCl | Methanol | 66% |
| 1,2-Diaminoethane | Me₃SiCl | Methanol | 45% |
| 1,3-Diaminopropane | Me₃SiCl | Methanol | 55% |
| 1,4-Diaminobutane | Me₃SiCl | Methanol | 65% |
Advanced One-Pot and Chemoenzymatic Methodologies for Mono-Boc Protection of 1,2-Diamines
Beyond acid-mediated protocols, more advanced methods have been developed. One-pot tandem reactions combining direct reductive amination with N-Boc protection offer an efficient route to N-Boc protected secondary amines, which is conceptually related. nih.gov This involves the reaction of an aldehyde and a primary amine to form an imine, which is then reduced and protected in the same pot, showcasing the power of tandem procedures. nih.gov
Chemoenzymatic methods represent a green and highly selective alternative for N-functionalization. Lipases, for example, can catalyze the acylation of amines with high selectivity. While primarily used for N-acetylation or other acylations, the principles of enzymatic catalysis—operating under mild conditions with high chemo- and regioselectivity—are being explored for various protecting group strategies. The development of specific enzymes for Boc-group transfer could provide a highly efficient and environmentally benign route to mono-protected diamines.
Another innovative approach utilizes polyethylene (B3416737) glycol (PEG-400) as a recyclable and non-toxic reaction medium for N-Boc protection. tandfonline.com This method proceeds at room temperature without a catalyst and demonstrates high chemoselectivity, effectively protecting amino groups in the presence of hydroxyl groups, which is a common challenge. tandfonline.com
| Method | Key Reagents | Advantages | Typical Yields |
|---|---|---|---|
| In Situ Acid Protonation | Diamine, Me₃SiCl, Boc₂O | Good selectivity, one-pot, scalable. scielo.org.mxscielo.org.mx | 45-80% scielo.org.mxresearchgate.net |
| Flow Chemistry | Diamine, Boc₂O | Precise control, rapid optimization, improved safety. sigmaaldrich.com | ~45% (max for piperazine) sigmaaldrich.com |
| PEG-400 Medium | Diamine, Boc₂O, PEG-400 | Catalyst-free, mild conditions, recyclable solvent, chemoselective. tandfonline.com | Good to Excellent tandfonline.com |
Resolution Techniques for Enantiomeric Enrichment of Hexane-1,2-diamine Intermediates
The preparation of enantiomerically pure (R)-hexane-1,2-diamine is most commonly achieved through the resolution of a racemic mixture. This classical chemical approach remains a cornerstone in stereoselective synthesis due to its scalability and cost-effectiveness. The primary method involves the formation of diastereomeric salts using a chiral resolving agent.
One of the most well-established and industrially applied methods for the resolution of vicinal diamines, such as the analogous 1,2-diaminocyclohexane, is the use of tartaric acid. wisc.eduwikipedia.org This process takes advantage of the different physical properties, particularly solubility, of the diastereomeric salts formed between the racemic diamine and an enantiomerically pure chiral acid.
The general procedure involves the reaction of racemic hexane-1,2-diamine with an enantiomerically pure form of tartaric acid, such as L-(+)-tartaric acid, in a suitable solvent. This reaction yields a mixture of two diastereomeric salts: ((R)-hexane-1,2-diaminium)-(L)-tartrate and ((S)-hexane-1,2-diaminium)-(L)-tartrate. Due to their different three-dimensional structures, these diastereomeric salts exhibit different solubilities. Through careful control of the crystallization conditions (e.g., solvent composition, temperature, and concentration), one of the diastereomeric salts will preferentially crystallize out of the solution.
For instance, in the resolution of similar diamines, the salt of the (R,R)-diamine with L-(+)-tartaric acid often exhibits lower solubility and can be isolated through filtration. wisc.edu The less soluble diastereomer is typically targeted for isolation, while the more soluble one remains in the mother liquor. The purified diastereomeric salt is then treated with a base to neutralize the tartaric acid and liberate the free, enantiomerically enriched diamine. The resolving agent can often be recovered and reused.
The efficiency of the resolution can be influenced by the choice of resolving agent and the solvent system. While tartaric acid is a common choice, other chiral acids like mandelic acid or camphorsulfonic acid can also be employed. wikipedia.org The selection of the optimal resolving agent and conditions often requires empirical screening to achieve the best separation and yield.
Table 1: Common Chiral Resolving Agents for Amines
| Resolving Agent | Type | Comments |
| L-(+)-Tartaric Acid | Chiral Acid | Widely used, forms diastereomeric salts with amines. wisc.eduwikipedia.org |
| D-(-)-Tartaric Acid | Chiral Acid | Used to resolve the opposite enantiomer of the amine. |
| (R)-(-)-Mandelic Acid | Chiral Acid | Alternative chiral acid for resolution. |
| (1S)-(+)-10-Camphorsulfonic Acid | Chiral Acid | Strong acid, forms well-defined crystalline salts. wikipedia.org |
Following the separation of the diastereomeric salt, the enantiomerically enriched (R)-hexane-1,2-diamine is obtained. The subsequent step involves the selective protection of one of the amino groups with a tert-butyloxycarbonyl (Boc) group. This is typically achieved by reacting the diamine with di-tert-butyl dicarbonate (Boc₂O) under controlled conditions to favor mono-protection. redalyc.org
Stereochemical Characterization and Purity Assessment Methods in Synthetic Confirmation
The confirmation of the stereochemical integrity and the assessment of the enantiomeric purity of the final product, this compound, are of paramount importance. Several advanced analytical techniques are employed for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers. For N-Boc protected diamines, chiral stationary phases (CSPs) based on polysaccharides, such as cellulose (B213188) or amylose (B160209) derivatives, are particularly effective. sigmaaldrich.comresearchgate.net Columns like Chiralpak® and Chiralcel® are frequently utilized for this type of analysis.
The separation mechanism relies on the differential interactions between the enantiomers of the analyte and the chiral environment of the stationary phase. These interactions can include hydrogen bonding, dipole-dipole interactions, and steric effects, leading to different retention times for the (R) and (S) enantiomers. By comparing the chromatogram of the synthesized sample with that of a racemic standard, the enantiomeric excess (% ee) can be accurately determined.
Table 2: Typical Chiral HPLC Parameters for N-Boc Protected Amines
| Parameter | Typical Value/Condition |
| Column | Polysaccharide-based CSP (e.g., Chiralpak IA, IC) researchgate.net |
| Mobile Phase | Hexane (B92381)/Isopropanol (B130326) or Hexane/Ethanol mixtures researchgate.net |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV at 210-220 nm |
| Temperature | Ambient or controlled (e.g., 25 °C) |
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents
NMR spectroscopy is an indispensable tool for structural elucidation. To determine enantiomeric purity by NMR, chiral shift reagents (CSRs) can be employed. These are typically lanthanide complexes that can reversibly bind to the analyte. wisc.edu Upon complexation, the chiral environment of the CSR induces different chemical shifts for the corresponding protons in the two enantiomers, leading to the separation of signals in the NMR spectrum. The ratio of the integrals of these separated signals provides a measure of the enantiomeric composition.
Alternatively, chiral derivatizing agents can be used to convert the enantiomers into diastereomers, which will inherently have different NMR spectra.
X-ray Crystallography of Derivatives
While not a routine method for purity assessment, X-ray crystallography provides unambiguous proof of the absolute stereochemistry. If a suitable single crystal of the target compound or a derivative can be obtained, its three-dimensional structure can be determined. This technique is particularly valuable for the definitive assignment of the (R) or (S) configuration. For chiral amines, derivatization with a heavy atom-containing chiral auxiliary can facilitate the determination of the absolute configuration using anomalous dispersion methods.
Stereochemical and Conformational Aspects of R 2 N Boc Hexane 1,2 Diamine
Absolute Configuration Determination and Chiroptical Properties
The designation "(R)" in the compound's name specifies the absolute configuration at the C2 stereocenter, according to the Cahn-Ingold-Prelog priority rules. This indicates a specific three-dimensional arrangement of the substituents around this chiral carbon.
The chiroptical properties, such as specific rotation ([α]D) and circular dichroism (CD) spectra, are defining characteristics of a chiral molecule and are determined experimentally. However, no published data for the specific rotation or the CD spectrum of (R)-2-N-Boc-hexane-1,2-diamine could be located. Such data would be crucial for confirming the enantiomeric purity and for comparing with theoretical predictions. rsc.orgrsc.org
Conformational Analysis and Dynamic Stereochemistry in Solution and Solid State
The conformational landscape of this compound would be influenced by the rotation around its single bonds, particularly the C-C bonds of the hexane (B92381) chain and the C-N bonds. In solution, the molecule would exist as an equilibrium of different conformers. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are typically used to study these conformational preferences and any dynamic processes. youtube.com
In the solid state, the molecule would adopt a specific, low-energy conformation, which can be determined by X-ray crystallography. This would provide precise information on bond lengths, bond angles, and torsion angles. A search for crystal structure data for this compound did not yield any results.
Theoretical and Computational Insights into Preferred Conformations and Energetic Landscapes
Computational methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are powerful tools for predicting the preferred conformations and the energetic landscape of a molecule. nih.gov Such studies would involve calculating the relative energies of different conformers to determine the most stable structures and the energy barriers between them.
For this compound, these calculations would reveal the likely intramolecular interactions, such as hydrogen bonding between the amine and the carbamate (B1207046) groups, that stabilize certain conformations. However, no specific DFT or MD studies for this compound have been published.
Influence of the N-Boc Group on Stereochemical Integrity, Conformational Bias, and Reactivity
The tert-butoxycarbonyl (Boc) protecting group is known to influence the properties of amino compounds. Its bulky nature can introduce a conformational bias, favoring certain spatial arrangements to minimize steric hindrance. nih.gov This can, in turn, affect the reactivity of the nearby amino group.
The Boc group is generally stable under many reaction conditions, thus preserving the stereochemical integrity of the chiral center during synthesis. nih.gov While these are general characteristics of the N-Boc group, a specific analysis of its quantitative effect on the conformational equilibrium and reactivity of this compound is not available in the literature.
Applications of R 2 N Boc Hexane 1,2 Diamine in Asymmetric Catalysis
Development and Application as Chiral Ligands for Transition Metal-Catalyzed Asymmetric Reactions
The primary amine and the Boc-protected amine functionalities of (R)-2-N-Boc-hexane-1,2-diamine can be systematically modified to generate a diverse array of chiral ligands for transition metals. The free amine can be derivatized to form Schiff bases, amides, or sulfonamides, while the Boc-group can be removed to expose the second primary amine for further reactions, leading to the formation of bidentate or tetradentate ligands.
Ligand Design Principles and Structural Modifications for Enhanced Enantioselectivity
The design of effective chiral ligands from this compound would follow established principles in asymmetric catalysis. Key considerations include the steric and electronic properties of the substituents introduced to the diamine backbone. Bulky groups can be introduced to create a more defined chiral pocket around the metal center, enhancing enantioselectivity by controlling the trajectory of the incoming substrate. The electronic nature of the substituents can modulate the Lewis acidity of the metal center, thereby influencing the catalytic activity.
Utility in Asymmetric Hydrogenation and Transfer Hydrogenation Reactions
Asymmetric hydrogenation and transfer hydrogenation are powerful methods for the synthesis of chiral alcohols and amines. Chiral ligands derived from 1,2-diamines, such as those from 1,2-diphenylethanediamine and 1,2-diaminocyclohexane, have been extensively used in combination with ruthenium, rhodium, and iridium to achieve high enantioselectivities. These ligands, often in the form of N-sulfonated derivatives, are crucial for the efficacy of catalysts like those developed by Noyori.
Despite the proven success of related diamines, there is a lack of specific studies reporting the use of ligands derived from this compound in asymmetric hydrogenation or transfer hydrogenation. Consequently, no performance data or comparative studies are available to be presented in a tabular format.
Application in Asymmetric Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions (e.g., Aldol (B89426), Michael, Strecker, Mannich Reactions)
The formation of carbon-carbon and carbon-heteroatom bonds in an enantioselective manner is fundamental to modern organic synthesis. Chiral ligands derived from 1,2-diamines have been successfully employed in a range of these transformations. For instance, copper, nickel, and zinc complexes of chiral diamine-derived ligands have been shown to catalyze asymmetric Michael additions, while chiral Lewis acids prepared from diamines can promote enantioselective Aldol, Strecker, and Mannich reactions.
However, a detailed search of the scientific literature did not yield specific examples or data on the application of this compound-derived catalysts in these named reactions. The field is rich with examples using other chiral diamines, but data directly pertaining to the title compound is absent.
Performance in Enantioselective Oxidation and Reduction Processes
Chiral ligands are also instrumental in guiding the stereochemical outcome of various oxidation and reduction reactions beyond hydrogenation. For example, chiral diamine-based complexes have been used in the enantioselective epoxidation of olefins and the reduction of ketones with boranes.
Similar to the aforementioned catalytic reactions, there is no specific information available on the performance of this compound-derived ligands in enantioselective oxidation or reduction processes.
Role as Chiral Organocatalysts and Cocatalysts in Metal-Free Asymmetric Transformations
In recent years, the use of chiral organic molecules as catalysts has emerged as a powerful alternative to metal-based systems. Chiral diamines and their derivatives are prominent organocatalysts, capable of activating substrates through the formation of iminium ions, enamines, or through hydrogen bonding interactions.
While the structure of this compound suggests its potential as a precursor for bifunctional organocatalysts (e.g., by derivatizing the primary amine into a thiourea (B124793) or squaramide), there are no published studies demonstrating its direct use or the use of its derivatives as organocatalysts or cocatalysts in metal-free asymmetric transformations.
** R 2 N Boc Hexane 1,2 Diamine As a Chiral Building Block in Complex Molecule Synthesis**
Construction of Nitrogen-Containing Chiral Heterocycles
The stereodefined 1,2-diamine motif is a cornerstone for the synthesis of various saturated nitrogen-containing heterocycles. The chirality inherent in (R)-2-N-Boc-hexane-1,2-diamine can be transferred to the final heterocyclic product, making it a crucial precursor for creating enantiomerically pure compounds. General strategies often involve the cyclization of the diamine with suitable dielectrophilic partners. rsc.orgrsc.orgprinceton.edu
Piperazines: Chiral piperazines are significant scaffolds in medicinal chemistry. dicp.ac.cn A common and effective strategy for their synthesis involves starting from optically pure amino acids, which are converted into chiral 1,2-diamine intermediates. nih.gov These intermediates then undergo annulation to form the piperazine (B1678402) ring. For instance, a practical and scalable route involves the aza-Michael addition of a bis-protected chiral 1,2-diamine to an in-situ generated vinyl diphenyl sulfonium (B1226848) salt, which is derived from 2-bromoethyl-diphenylsulfonium triflate. rsc.org This methodology can be applied to construct not only piperazines but also related 1,4-diazepanes and 1,4-diazocanes. rsc.org
Another powerful method is the asymmetric hydrogenation of pyrazin-2-ols, catalyzed by palladium complexes with chiral ligands like TolBINAP, to produce chiral piperazin-2-ones with excellent enantioselectivity. dicp.ac.cn These piperazinones can then be readily reduced to the corresponding chiral piperazines. dicp.ac.cn The use of this compound as the chiral source in these types of synthetic sequences allows for the creation of specifically substituted piperazines.
| Entry | Catalyst System | Solvent | Temp (°C) | Yield (%) | ee (%) | dr |
| 1 | Pd(OCOCF₃)₂/(R)-TolBINAP, TsOH·H₂O | CH₂Cl₂/Benzene | 80 | >99 | 90 | >20:1 |
| 2 | Pd(OCOCF₃)₂/(R)-TolBINAP, D-CSA | CH₂Cl₂/Benzene | 80 | >99 | 88 | >20:1 |
| 3 | Pd(OCOCF₃)₂/(R)-TolBINAP, L-CSA | CH₂Cl₂/Benzene | 80 | >99 | 85 | >20:1 |
| Data sourced from a study on palladium-catalyzed asymmetric hydrogenation. dicp.ac.cn ee = enantiomeric excess, dr = diastereomeric ratio. |
Pyrrolidines: The pyrrolidine (B122466) ring is a prevalent feature in numerous natural products and pharmaceuticals. organic-chemistry.orgbaranlab.org The synthesis of enantiomerically enriched pyrrolidines often leverages chiral starting materials or catalysts. Chiral 1,2-diamines, such as derivatives of this compound, can serve as organocatalysts or key precursors. For example, homochiral L-prolinamido-sulfonamides, which incorporate a 1,2-diamine structural motif, have been synthesized and used as bifunctional organocatalysts in asymmetric aldol (B89426) reactions. mdpi.com
A direct synthetic approach involves the intramolecular cyclization of aminoalkenes. Copper-catalyzed intramolecular amination of γ-alkenyl sulfonamides can produce 2-aminomethyl pyrrolidines with good yields and enantioselectivities. rsc.org The this compound can be envisioned as a precursor to the necessary aminoalkene through functional group manipulation. Furthermore, methods like the catalytic asymmetric (1,3)-dipolar cycloaddition between glycinate (B8599266) imines and acrylates, catalyzed by chiral silver complexes, provide access to highly substituted, enantioenriched pyrrolidines. nih.gov
Imidazolidinones: Imidazolidinones are another class of heterocycles with significant biological activity. Their synthesis can be achieved through the cyclization of 1,2-diamines with a carbonyl source. A one-pot protocol for creating 1,3-disubstituted imidazolidin-2-ones utilizes a chiral diamine for the in-situ formation of a Schiff base with an aldehyde, followed by reduction and subsequent cyclization with a reagent like carbonyldiimidazole (CDI). rsc.org While this has been demonstrated with trans-(R,R)-diaminocyclohexane, the principle is directly applicable to acyclic chiral diamines like this compound after deprotection. The asymmetric lithiation of imidazolidines derived from 1,2-diamines also represents a powerful method for generating substituted chiral diamines. nih.gov
Aziridines: Chiral aziridines are highly valuable, strained intermediates that can be ring-opened to afford a variety of functionalized chiral compounds, including 1,2-diamines. rsc.orgbaranlab.org Conversely, chiral 1,2-diamines can be precursors to aziridines. The classic Wenker synthesis involves the dehydration of a 1,2-amino alcohol. baranlab.org this compound could be converted to the corresponding chiral amino alcohol, which can then be cyclized to form a chiral aziridine. Another approach is the reaction of N-Boc-imines with diazoacetamides, catalyzed by a chiral phosphoric acid, which yields aziridines with excellent diastereoselectivity and enantioselectivity. organic-chemistry.org The free amino group of the diamine could be converted into an imine for such a transformation.
Synthesis of Defined Chiral Scaffolds for Material Science and Supramolecular Chemistry
The well-defined stereochemistry of this compound makes it an attractive building block for the construction of larger chiral architectures used in material science and supramolecular chemistry. The chirality of the monomeric unit can be propagated to influence the macroscopic properties and recognition capabilities of the final material or assembly. ethernet.edu.et
Chiral diamines are fundamental components in the design of ligands for asymmetric metal catalysis, a field that lies at the interface of organic synthesis and supramolecular chemistry. princeton.edusigmaaldrich.com The diamine can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction.
In the realm of fluorescent materials, chiral diamines have been appended with chromophores like BODIPY (boron-dipyrromethene). rsc.org The synthesis of such molecules creates chiral fluorescent probes whose optical properties could be sensitive to their environment, making them suitable for use in chiral sensing applications. Computational studies have shown that the incorporation of the BODIPY moiety significantly alters the electronic properties of the diamine. rsc.org
| Feature | Observation |
| Synthesis | BODIPY fragments can be appended to chiral diamines. rsc.org |
| Electrochemistry | The resulting compounds exhibit quasireversible-irreversible reduction. rsc.org |
| Fluorescence | Fluorescence can be quenched by intramolecular processes, depending on the diamine structure. rsc.org |
| Basicity | Incorporation of a BODIPY molecule greatly reduces the basicity of the amine centers. rsc.org |
Elaboration into Peptidomimetics and Oligosaccharide Analogues
Peptidomimetics: Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. nih.gov Chiral 1,2-diamines are a privileged scaffold in this field, often used to replace a segment of the peptide backbone to introduce conformational constraints or new interaction sites. princeton.edunih.gov
The synthesis of peptidomimetics containing an alkylurea unit can be achieved using Boc-protected diaminoalkanes. researchgate.net For example, p-nitrophenoxycarbonyl derivatives of Boc-protected diamines have been used in the solid-phase synthesis of enkephalin analogues, which are peptidomimetics of opioid peptides. researchgate.net The this compound building block, with its butyl side chain, can be used to introduce specific lipophilic interactions in the target peptidomimetic. Solid-phase synthesis using polymer-bound Boc-linkers has also been employed to create peptidomimetics like 2-hydroxy-1,3-ethyl-diamines from amino acid precursors. nih.govproquest.com
| Analogue Structure | GPI Assay (IC₅₀, nM) | MVD Assay (IC₅₀, nM) |
| [Leu⁵]-Enkephalin | 50.1 ± 4.5 | 11.2 ± 1.5 |
| Tyr-Ψ[NH-CO-N(CH₂CH₂)]-Gly-Phe-Leu | 1340 ± 190 | 258 ± 29 |
| Tyr-Gly-Ψ[NH-CO-N(CH₂CH₂)]-Phe-Leu | 12000 ± 1500 | 1260 ± 180 |
| Tyr-Gly-Gly-Ψ[NH-CO-N(CH₂CH₂)]-Leu | 14.6 ± 1.9 | 24.3 ± 3.4 |
| Data from a study on enkephalin analogues. researchgate.net GPI = guinea pig ileum assay; MVD = mouse vas deferens assay. The Ψ symbol indicates the modified peptide bond. |
Oligosaccharide Analogues: Oligosaccharide analogues are molecules that mimic the structure of natural carbohydrates and are often developed as inhibitors of carbohydrate-processing enzymes like glycosidases. Aza-sugars, where the ring oxygen of a sugar is replaced by a nitrogen atom, are a prominent class of such analogues. nih.gov The synthesis of these compounds often requires careful control of multiple stereocenters.
This compound can serve as a chiral scaffold to construct novel oligosaccharide mimetics. By functionalizing the two amino groups with different hydroxylated fragments, it is possible to create molecules that present hydroxyl groups in a specific spatial arrangement, mimicking the presentation of these groups on a sugar ring. A protecting-group-free synthesis of 2-deoxy-aza-sugars has been developed using a key carbamate (B1207046) annulation reaction. nih.gov The stereochemical outcome of such cyclizations is critical and highlights the importance of using enantiomerically pure starting materials. The use of chiral auxiliaries is also a key strategy in the stereoselective synthesis of complex oligosaccharides, ensuring the formation of specific glycosidic linkages. nih.gov The inherent chirality of this compound provides a powerful starting point for the asymmetric synthesis of these complex and biologically relevant molecules.
Mechanistic Investigations and Structure Reactivity Relationships in R 2 N Boc Hexane 1,2 Diamine Chemistry
Elucidation of Mechanistic Pathways for Reactions Involving (R)-2-N-Boc-hexane-1,2-diamine as a Reagent or Catalyst Component
Currently, there are no published studies that specifically elucidate the mechanistic pathways of reactions where this compound serves as a key catalyst component. In many catalytic applications of chiral diamines, the diamine coordinates to a metal center, forming a chiral catalyst that can induce stereoselectivity in a variety of transformations, such as hydrogenations, transfer hydrogenations, and carbon-carbon bond-forming reactions.
A hypothetical mechanistic cycle for a metal-catalyzed reaction, for instance, an asymmetric transfer hydrogenation of a ketone, would likely involve the following general steps:
Catalyst Activation: The precatalyst, often a complex of a transition metal (e.g., Ruthenium, Rhodium, Iridium) and the chiral diamine ligand, is activated, which may involve the removal of a placeholder ligand to open a coordination site.
Substrate Coordination: The ketone substrate coordinates to the activated chiral metal complex.
Stereo-determining Step: A hydride, typically from a hydrogen source like isopropanol (B130326) or formic acid, is transferred to the coordinated ketone. The chiral environment created by the this compound ligand dictates the facial selectivity of the hydride attack, leading to the preferential formation of one enantiomer of the alcohol product.
Product Release: The resulting chiral alcohol product dissociates from the metal center, regenerating the active catalyst for the next cycle.
Without experimental or computational studies on this compound, this proposed pathway remains a generalized model.
Identification of Active Species, Key Intermediates, and Transition States through Spectroscopic and Computational Studies
The identification of active catalytic species and the characterization of transient intermediates and transition states are fundamental to understanding a reaction mechanism. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography of catalyst-substrate complexes, and in-situ spectroscopic methods (e.g., FT-IR, Raman) are invaluable for this purpose.
Furthermore, computational methods, particularly Density Functional Theory (DFT), have become powerful tools for modeling reaction pathways, calculating the energies of intermediates and transition states, and visualizing their three-dimensional structures. Such studies could provide critical insights into the nature of the active catalyst derived from this compound and the key interactions that govern stereoselectivity. To date, no such specific spectroscopic or computational data for reactions directly employing this diamine have been reported.
Analysis of the Influence of Substrate and Catalyst Structural Parameters on Reaction Outcomes, Stereoselectivity, and Efficiency
The efficiency and stereoselectivity of a reaction catalyzed by a chiral complex are highly dependent on the structural features of both the substrate and the ligand. For this compound, key structural parameters would include the steric bulk of the N-Boc protecting group and the conformation of the hexane (B92381) backbone.
Systematic studies involving variations in the substrate (e.g., steric and electronic properties of substituents on a ketone) and modifications to the ligand structure would be necessary to establish clear structure-activity and structure-enantioselectivity relationships. For instance, comparing the performance of this compound with other N-protected diamines or analogs with different alkyl chains could reveal important trends. However, a lack of published comparative studies prevents a detailed analysis for this specific compound.
Kinetic Studies and Reaction Profiling for Process Optimization and Understanding
Kinetic studies are essential for determining the rate law of a reaction, which provides quantitative information about the dependence of the reaction rate on the concentrations of reactants, catalyst, and other species. This information is crucial for elucidating the reaction mechanism and for optimizing reaction conditions for practical applications.
Reaction profiling, often performed using techniques like in-situ NMR or chromatography, allows for the monitoring of the concentrations of reactants, intermediates, and products over time. This can help identify rate-limiting steps, catalyst deactivation pathways, and induction periods. A search of the scientific literature did not yield any kinetic data or reaction profiles for catalytic systems based on this compound.
Emerging Research Directions and Future Perspectives for R 2 N Boc Hexane 1,2 Diamine
Exploration of Sustainable and Green Synthetic Routes to (R)-2-N-Boc-hexane-1,2-diamine and its Derivatives
The synthesis of N-Boc protected amines is a cornerstone of modern organic chemistry, and the drive towards environmentally benign processes has spurred significant research into greener methodologies. Traditional batch-mode syntheses for mono-protected diamines are often inefficient, leading to mixtures of unprotected, mono-, and di-protected products. Future research is actively moving away from these methods towards more sustainable alternatives.
Flow Chemistry: Continuous flow methods represent a significant leap forward. The synthesis of mono-Boc protected diamines in tubular flow reactors offers superior control over reaction conditions, leading to higher selectivity and yields (ranging from 45-91% for various diamines). acs.orgnih.gov This technique minimizes reaction times and allows for easier scalability, providing multigram access to products with high productivity. acs.orgacs.org The use of a flow reactor can significantly improve the efficiency of the monoprotection of diamines compared to conventional batch methods. acs.org
Green Catalysis and Conditions: The development of eco-friendly catalytic systems is another critical research avenue. This includes the use of reusable solid acid catalysts and solvent-free reaction conditions.
Heterogeneous Catalysts: Resins such as Indion 190 and Amberlite-IR 120 have been successfully employed as recyclable catalysts for the N-Boc protection of amines. scispace.comderpharmachemica.com These catalysts are easily separated from the reaction mixture by simple filtration, simplifying the work-up process and reducing waste. scispace.comderpharmachemica.com
Solvent-Free Protocols: Research into solvent-free N-Boc protection, sometimes facilitated by catalysts like picric acid, demonstrates the potential for highly efficient and clean reactions. researchgate.netelsevierpure.com These methods obviate the need for potentially hazardous organic solvents, aligning with the core principles of green chemistry. researchgate.netelsevierpure.com
The table below summarizes and compares various synthetic approaches applicable to the N-Boc protection of diamines.
| Method | Catalyst/Reagent | Solvent | Key Advantages |
| Conventional Batch | Di-tert-butyl dicarbonate (B1257347) | Dichloromethane | Well-established |
| Flow Chemistry | Di-tert-butyl dicarbonate | Various | High selectivity, scalability, high productivity |
| Heterogeneous Catalysis | Indion 190 / Amberlite-IR 120 | Methanol / None | Recyclable catalyst, simple work-up, high yield |
| Solvent-Free Synthesis | Picric Acid | None | Environmentally friendly, rapid, high yield |
Future efforts will likely focus on combining these strategies, for instance, by integrating heterogeneous catalysts into continuous flow systems to create highly efficient and sustainable manufacturing processes for this compound and its derivatives.
Discovery of Novel Catalytic Applications and Unprecedented Reaction Classes
Chiral 1,2-diamines are privileged scaffolds in the world of asymmetric catalysis, serving as highly effective chiral ligands for a multitude of metal-catalyzed reactions and as organocatalysts in their own right. rsc.orgrsc.orgsigmaaldrich.com The this compound building block is a direct precursor to such ligands, whose applications are continually expanding.
Deprotection of the Boc group reveals the free diamine, which can be coordinated to various metals (e.g., Iridium, Rhodium, Copper, Palladium) to generate catalysts for reactions such as asymmetric hydrogenation, amination, and carbon-carbon bond formation. nih.govacs.org
Recent advances have highlighted the use of chiral diamine-derived ligands in novel reaction classes:
Copper-Catalyzed Couplings: New methods, such as the Cu-catalyzed reductive coupling of imines and allenamides, have been developed to access complex chiral 1,2-diamino synthons with high diastereoselectivity. acs.org
Iridium-Catalyzed Allylation: An Iridium-catalyzed umpolung allylation of imines provides a new pathway to homoallylic chiral diamines, demonstrating the ongoing innovation in this field. acs.org
Organocatalysis: Derivatives of chiral diamines, such as (1R,2R)-trans-N-Boc-1,2-cyclohexanediamine, have been used as organocatalysts for reactions like the intramolecular desymmetrization of cyclohexanones. sigmaaldrich.com
The development of polymeric chiral diamine ligands is a particularly promising frontier. These polymer-supported catalysts can be easily recovered and reused, offering unprecedentedly high total turnover numbers (TONs) in reactions like asymmetric transfer hydrogenation, which is crucial for industrial applications. nih.gov
Integration into Automated Synthesis Platforms and High-Throughput Screening Methodologies
The discovery and optimization of new catalysts and materials is a time and resource-intensive process. ethz.ch Automated synthesis platforms and high-throughput screening (HTS) techniques are revolutionizing this field by enabling the rapid execution of thousands of experiments. scienceintheclassroom.orgyoutube.com
This compound and similar building blocks are ideal for inclusion in these platforms. Their utility in creating libraries of diverse chiral ligands is a key enabling factor for HTS of catalysts. capes.gov.br For example, a library of diamine-based ligands can be rapidly synthesized and screened for a specific catalytic transformation, allowing for the quick identification of optimal ligand structures. researchgate.net
HTS methodologies relevant to this area include:
Infrared Thermography: To rapidly screen for reaction rates of exothermic catalytic reactions. mpg.de
Mass Spectrometry: For the high-throughput analysis of reaction products and selectivities. scienceintheclassroom.orgmpg.de
Microfluidic Reactors: These devices allow for the screening of catalyst particles or homogeneous catalysts with minute amounts of material, which is ideal when working with precious substrates or ligands. ufluidix.com
The integration of building blocks like this compound into automated synthesis workflows, coupled with data-driven HTS, will accelerate the discovery of next-generation catalysts and functional molecules. ethz.chyoutube.com
Rational Design and Synthesis of Next-Generation Chiral Derivatives with Enhanced Properties and Specificities
While serendipity has often played a role in catalyst discovery, the future lies in the rational design of ligands with tailored properties. nih.gov Starting from a core scaffold like this compound, chemists can systematically modify the structure to enhance catalytic activity, selectivity, and stability.
Key design principles include:
Steric and Electronic Tuning: The performance of a chiral ligand is highly dependent on its steric bulk and electronic properties. By modifying the substituents on the diamine nitrogens (after Boc-deprotection), one can fine-tune the ligand's coordination to a metal center and influence the stereochemical outcome of a reaction. nih.govnih.gov
Introduction of New Functionalities: Derivatives can be synthesized to incorporate additional functionalities. For instance, appending fluorescent tags like BODIPY to a chiral diamine scaffold can create chiral sensors for specific analytes. rsc.org
Development of Macromolecular Catalysts: Creating polymeric or dendritic structures from chiral diamine monomers leads to catalysts with enhanced properties such as recyclability and stability, which are highly desirable for practical applications. nih.govresearchgate.net
Computational chemistry plays an increasingly important role in this rational design process, allowing for the prediction of ligand performance before committing to lengthy synthetic efforts. This synergy between computational modeling and advanced synthesis is key to developing next-generation chiral derivatives.
Role in Advanced Materials and Functional Systems
The utility of this compound extends beyond catalysis into the realm of advanced materials. Chiral molecules are increasingly being incorporated into materials to impart specific functions.
Chiral Polymers and Nanocomposites: Chiral diamines can be polymerized to form chiral polyimides. When blended with materials like graphene oxide, they create novel chiral nanocomposites with unique thermal, electrical, and morphological properties that are areas of active investigation. nih.gov
Dendrimers for Theranostics: The related N-Boc-1,6-hexanediamine is used to synthesize multifunctional dendrimers for theranostics, which combines therapeutic and diagnostic capabilities in a single agent. This points to potential applications for this compound derivatives in biomedicine.
Self-Assembled Monolayers (SAMs): Diamine building blocks are used to form SAMs on surfaces, for example, to create protein-resistant coatings. The specific stereochemistry of this compound could be exploited to create chiral surfaces for enantioselective separations or sensing.
The incorporation of this chiral building block into polymers, dendrimers, and surface coatings is a growing research area, promising the development of sophisticated materials with programmed functions.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (R)-2-N-Boc-hexane-1,2-diamine with high enantiomeric purity?
- Methodological Answer : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the primary amine group under anhydrous conditions. A chiral starting material, such as (R)-1,2-diaminohexane, is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or DMAP in dichloromethane or THF. Reaction progress is monitored via TLC or LC-MS. Purification by flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures enantiomeric purity. Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) can confirm enantiomeric excess (>99%) .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : The compound is sensitive to moisture and air. Store under inert gas (argon/nitrogen) at 2–8°C in a sealed, light-protected container. Prior to use, equilibrate to room temperature under dry conditions. Avoid prolonged exposure to acidic/basic environments to prevent Boc deprotection. Regular stability checks via ¹H NMR (monitoring for amine proton reappearance at δ ~1.5–2.0 ppm) are recommended .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include Boc tert-butyl protons (δ ~1.4 ppm, singlet) and carbamate carbonyl (δ ~155 ppm). Chiral centers are confirmed through coupling patterns (e.g., vicinal diamine protons, δ ~2.8–3.5 ppm, multiplet).
- IR Spectroscopy : Confirm Boc group presence via N-H stretch (~3350 cm⁻¹) and carbonyl stretch (~1690 cm⁻¹).
- Mass Spectrometry : ESI-MS or HRMS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 215.2).
- Polarimetry : Measure specific rotation ([α]D²⁵) to confirm chirality and compare with literature values .
Advanced Research Questions
Q. How can chiral resolution challenges in this compound synthesis be addressed when unexpected byproducts arise?
- Methodological Answer : Byproducts often stem from racemization or incomplete Boc protection. Strategies include:
- Optimized Reaction Conditions : Use lower temperatures (0–5°C) and shorter reaction times.
- Chiral HPLC Analysis : Employ a Daicel Chiralpak column with n-hexane/isopropanol (90:10) to separate enantiomers and identify impurities.
- Kinetic Resolution : Enzymatic methods (e.g., lipase-catalyzed acylation) can selectively remove the undesired enantiomer.
- DFT Calculations : Model reaction pathways to identify energy barriers for racemization and adjust catalysts/conditions accordingly .
Q. What strategies are employed to utilize this compound as a chiral ligand in asymmetric catalysis, and how are catalytic efficiencies quantified?
- Methodological Answer :
- Ligand Design : Coordinate the diamine with transition metals (e.g., Ru, Pd) to form chiral complexes. For example, combine with BINAP for asymmetric hydrogenation .
- Catalytic Efficiency Metrics :
- Enantiomeric Excess (ee) : Determined via chiral GC/HPLC of reaction products.
- Turnover Number (TON) : Calculate moles of product per mole of catalyst.
- Substrate Scope : Test diverse substrates (e.g., ketones, alkenes) to evaluate ligand versatility.
- X-ray Crystallography : Resolve catalyst structure to confirm stereochemical alignment and ligand-metal interactions .
Q. In cases of conflicting crystallographic and NMR data regarding stereochemistry, what analytical approaches resolve discrepancies?
- Methodological Answer :
- Redundant Crystallography : Collect multiple datasets (e.g., using SHELXL ) to verify unit cell parameters and refine the structure.
- Vibrational Circular Dichroism (VCD) : Compare experimental and computed VCD spectra to assign absolute configuration.
- NOESY NMR : Analyze through-space nuclear Overhauser effects to confirm spatial proximity of protons in the proposed stereoisomer.
- DFT-NMR Comparison : Compute theoretical NMR chemical shifts (e.g., using Gaussian) and match with experimental data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
